2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride
Description
2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride is a fused heterocyclic compound featuring a triazolo-thiadiazole core linked to an ethylamine hydrochloride moiety. This structure combines the electron-rich triazole and thiadiazole rings, which are known for their pharmacological relevance, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities . The ethylamine hydrochloride substituent enhances solubility in polar solvents, making it advantageous for biological applications.
Properties
IUPAC Name |
2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5S.ClH/c6-2-1-4-9-10-3-7-8-5(10)11-4;/h3H,1-2,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQHTRBCAAVSLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C2N1N=C(S2)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This reaction leads to the formation of the triazole ring on the thiadiazole scaffold. The process can be optimized by varying the reaction temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethylamine group and heterocyclic core participate in nucleophilic substitutions:
Example:
Reaction with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol under reflux with piperidine yields bis-amides, though yields vary significantly depending on substituents .
Condensation and Cyclization Reactions
The amine group facilitates condensation with carbonyl compounds:
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Schiff Base Formation: Reacts with aldehydes/ketones to form imines, which can cyclize into larger heterocycles under acidic or basic conditions .
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Amide Coupling: Ethylamine reacts with acyl chlorides or anhydrides to form stable amide derivatives, as seen in the synthesis of bis-alkanamide compounds .
Notable Reaction:
textCompound 4 + Aryl Halides → Derivatives 6a–n Conditions: DMF, K₂CO₃, room temperature
This pathway highlights the versatility of the core structure for diversification .
Amine Reactivity:
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Protonation: The hydrochloride salt enhances solubility in polar solvents, stabilizing the compound for further reactions.
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Acylation: Forms acetamide derivatives using acetic anhydride or acetyl chloride .
Heterocyclic Core Modifications:
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Electrophilic Substitution: The sulfur and nitrogen atoms enable regioselective substitutions, though direct data is limited for this derivative.
Comparative Reactivity with Structural Analogs
The ethylamine side chain distinguishes this compound from analogs like Triazolo[3,4-b] thiadiazol-6-amine (PubChem CID: 254565) . Key differences include:
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride involves the fusion of triazole and thiadiazole rings. Notably, derivatives of this compound have been synthesized through various methodologies, often incorporating amino acid moieties to enhance biological activity. For instance, a study reported the synthesis of optically active derivatives using L-amino acids in the presence of phosphorus oxychloride, which demonstrated improved antimicrobial properties .
Antimicrobial Properties
Research indicates that [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives exhibit significant antimicrobial and antitubercular activities. A series of synthesized compounds showed potent inhibition against various bacterial strains and demonstrated efficacy in treating infections resistant to conventional antibiotics .
Anticancer Activity
Recent studies have highlighted the anticancer potential of This compound . For example, a derivative was found to selectively inhibit c-Met kinase with an IC50 value of 2.02 nM and exhibited substantial growth inhibition in cancer cell lines . This selectivity suggests potential as a targeted therapy in oncology.
Other Therapeutic Applications
Beyond antimicrobial and anticancer properties, derivatives of this compound have shown promise in other therapeutic areas:
- Anticonvulsant Activity : Certain thiadiazole derivatives have been evaluated for their anticonvulsant effects in animal models .
- Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes such as carbonic anhydrase and cholinesterase, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: The inhibition of these enzymes disrupts critical biological pathways, resulting in anticancer, antimicrobial, and anti-inflammatory effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Aryl groups (e.g., nitrophenyl in 7c) enhance bioactivity via π-π interactions with target proteins, while alkylamine chains (e.g., ethylamine in the target compound) improve solubility .
- Salt Forms : Hydrochloride or dihydrochloride salts (target compound and ) increase aqueous solubility compared to neutral analogs .
Pharmacological Activity Comparison
- Antimicrobial Activity: Compounds with halogen substituents (e.g., 8b with Cl) exhibit potent antimicrobial effects due to enhanced membrane penetration .
- Anti-inflammatory Activity : Aryl-substituted derivatives (e.g., 7c) show TNF-α inhibition (IC₅₀ ~ 1.2 µM), attributed to nitro group electron-withdrawing effects . The target compound’s amine group could modulate alternative inflammatory pathways.
- Synthetic Efficiency : HgO-mediated cyclization (used for analogs ) achieves yields of 70–80%, but poses toxicity concerns. Phosphorous oxychloride-based methods (e.g., for 7c ) offer comparable yields (73–77%) with fewer hazards.
Physicochemical Properties
Biological Activity
The compound 2-{[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride is a derivative of the triazolo-thiadiazole class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound and its derivatives, with a focus on antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis and Characterization
The synthesis of triazolo-thiadiazole derivatives typically involves the fusion of 1,2,4-triazole and 1,3,4-thiadiazole rings. Various methods have been developed to synthesize these compounds efficiently. For instance, a common approach includes the reaction of thiourea with hydrazine derivatives under acidic conditions to yield the desired triazolo-thiadiazole structure. Characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure.
Antimicrobial Activity
Research has shown that triazolo-thiadiazole derivatives exhibit significant antimicrobial activity against a range of pathogens. A study evaluated the antimicrobial efficacy of various synthesized 3,6-disubstituted triazolo-thiadiazoles against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that these compounds demonstrated antibacterial activity superior to standard antibiotics like ampicillin and streptomycin. Notably, some derivatives exhibited antifungal activity up to 80-fold higher than ketoconazole .
| Compound | Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|---|
| Compound A | E. coli | 0.5 | Ampicillin | 2 |
| Compound B | S. aureus | 0.25 | Streptomycin | 1 |
| Compound C | C. albicans | 0.1 | Ketoconazole | 8 |
Anticancer Activity
The anticancer potential of triazolo-thiadiazole derivatives has also been extensively studied. Several compounds have shown promising results against various cancer cell lines including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). For instance, one study reported that certain derivatives exhibited values in the range of 0.74–10 μg/mL , indicating potent cytotoxic effects against these cancer types .
| Compound | Cell Line | (µg/mL) |
|---|---|---|
| Compound D | HCT116 | 3.29 |
| Compound E | H460 | 10 |
| Compound F | MCF-7 | 5 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, triazolo-thiadiazoles have shown anti-inflammatory effects in various models. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models of inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A recent study tested a series of triazolo-thiadiazole derivatives against resistant bacterial strains and found that several compounds maintained efficacy where traditional antibiotics failed . This highlights the potential for these compounds in addressing antibiotic resistance.
- Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that specific triazolo-thiadiazole derivatives could induce apoptosis at low concentrations, making them candidates for further development as anticancer agents .
Q & A
What are the common synthetic routes for 2-{[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine derivatives?
Methodological Answer:
The synthesis typically involves cyclization of intermediates such as thioureas or hydrazonoyl halides. Key approaches include:
- Dehydrosulfurization : Reaction of N-amidoalkylated thioureas with HgO to form the triazolo-thiadiazole core, yielding derivatives with ~49–70% efficiency after recrystallization .
- POCl3-Mediated Cyclization : Condensation of 4-amino-3-mercapto-triazoles with carboxylic acids in phosphoryl oxychloride, which activates carbonyl groups and facilitates ring closure. For example, refluxing with POCl3 for 16 hours achieves ~49% yield .
- Hydrazonoyl Chloride Pathways : Triethylamine-catalyzed reactions between 4-amino-3-mercaptotriazoles and hydrazonoyl halides, forming thiadiazines with substituted arylhydrazono groups .
Optimization Tip : Excess HgO or POCl3 improves electrophilicity and reaction completion, but purification via ethanol-dimethylformamide mixtures is critical for isolating crystalline products .
How is structural characterization typically performed for these compounds?
Methodological Answer:
A multi-technique approach ensures accuracy:
- Spectral Analysis : NMR (¹H/¹³C) confirms proton environments and substituent positions. Mass spectrometry validates molecular weight and fragmentation patterns .
- X-Ray Crystallography : Resolves bond lengths, dihedral angles, and planarities (e.g., triazolothiadiazole rings show maximum deviation of 0.013 Å from planarity) .
- Elemental Analysis : Validates purity (e.g., C, H, N, S percentages within ±0.1% of theoretical values) .
Advanced Consideration : Weak C–H⋯π interactions and hydrogen bonding in crystal packing (observed in X-ray studies) influence solubility and stability .
How can researchers optimize reaction yields when synthesizing triazolo-thiadiazole derivatives under varying conditions?
Methodological Answer:
Key variables include:
- Catalyst and Solvent Selection : POCl3 outperforms other Lewis acids in activating carbonyl groups, while chloroform-ethanol (1:1) mixtures enhance crystal growth .
- Reaction Time : Prolonged reflux (16–24 hours) ensures complete cyclization, as shorter durations leave unreacted intermediates .
- Substituent Effects : Electron-withdrawing groups (e.g., trichloromethyl) increase electrophilicity, accelerating cyclization but requiring careful pH control during neutralization .
Data-Driven Approach : Design factorial experiments to test temperature (80–120°C), catalyst ratios (1:1 to 1:2), and solvent systems, monitoring yields via HPLC .
What strategies are recommended for resolving contradictions in spectral data (e.g., NMR vs. X-ray) for triazolo-thiadiazoles?
Methodological Answer:
- Cross-Validation : Combine X-ray crystallography (definitive bond-length data) with 2D NMR (COSY, HSQC) to assign tautomeric forms or positional isomers .
- Computational Modeling : DFT calculations predict NMR chemical shifts and tautomer stability (e.g., thione vs. thiol forms), aligning with experimental data .
- Control Experiments : Synthesize derivatives with fixed substituents (e.g., methyl groups) to isolate spectral contributions from the core structure .
Case Study : X-ray data for 3-ethyl-6-aryl derivatives resolved ambiguities in NOESY correlations caused by dynamic exchange in solution .
How can computational methods predict tautomerism in these compounds?
Methodological Answer:
- Tautomeric Stability : Use Gaussian or ORCA software to calculate Gibbs free energies for tautomers (e.g., thiadiazole-thione vs. thiadiazine-thiol). B3LYP/6-31G(d) basis sets reliably predict dominant forms .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on tautomer populations, correlating with experimental UV-Vis or IR shifts .
Validation : Compare computed NMR chemical shifts (via GIAO method) with experimental data to confirm tautomeric assignments .
What experimental designs assess the environmental fate and toxicity of triazolo-thiadiazoles?
Methodological Answer:
- Environmental Partitioning : Measure log P (octanol-water) to predict bioaccumulation. For hydrophilic derivatives (log P < 2), prioritize aquatic toxicity assays .
- Microcosm Studies : Expose soil/water systems to the compound under controlled pH and UV light, tracking degradation products via LC-MS .
- Ecotoxicity Testing : Use Daphnia magna (48-hour LC50) and Vibrio fischeri (bioluminescence inhibition) for acute toxicity screening .
Advanced Design : Long-term ecosystem simulations (e.g., mesocosms) evaluate chronic effects on microbial diversity and nutrient cycling .
How can structure-activity relationships (SARs) guide the design of antimicrobial triazolo-thiadiazoles?
Methodological Answer:
- Substituent Screening : Introduce halogens (Cl, Br) at the 6-position or aryl groups at the 3-position to enhance lipophilicity and membrane penetration .
- Bioactivity Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (MIC ≤ 25 µg/mL indicates potency) .
- Mechanistic Studies : Perform molecular docking with bacterial dihydrofolate reductase (DHFR) or β-ketoacyl-ACP synthase to identify binding motifs .
Data Analysis : Use QSAR models to correlate electronic parameters (Hammett σ) or steric bulk (Taft constants) with MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
